Carbamic acid, (phenylmethyl)-, heptyl ester
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Overview
Description
Carbamic acid, (phenylmethyl)-, heptyl ester is an organic compound with the molecular formula C15H23NO2 It is a type of carbamate ester, which are derivatives of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, (phenylmethyl)-, heptyl ester can be synthesized through the esterification of carbamic acid derivatives with heptyl alcohol. One common method involves the reaction of phenylmethyl carbamate with heptyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of supercritical carbon dioxide as a solvent can enhance the reaction rate and reduce the need for hazardous organic solvents.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (phenylmethyl)-, heptyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield carbamic acid and heptyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the heptyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and heptyl alcohol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (phenylmethyl)-, heptyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or stabilizer.
Mechanism of Action
The mechanism of action of carbamic acid, (phenylmethyl)-, heptyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various metabolic pathways, leading to its antimicrobial or antifungal effects. The ester group allows for easy hydrolysis, releasing the active carbamic acid derivative at the target site.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl group instead of a heptyl group.
Carbamic acid, phenyl ester: Lacks the heptyl group, making it less hydrophobic.
Ethyl carbamate: A simpler carbamate ester with different physical and chemical properties.
Uniqueness
Carbamic acid, (phenylmethyl)-, heptyl ester is unique due to its long heptyl chain, which imparts hydrophobic characteristics. This makes it more suitable for applications requiring hydrophobic interactions, such as in drug delivery systems or as a plasticizer in industrial applications.
Properties
CAS No. |
124069-02-9 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
heptyl N-benzylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-18-15(17)16-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17) |
InChI Key |
MXUHLRHMVNWCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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